Iododimethyl(phenyl)silane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11ISi |
|---|---|
Molecular Weight |
262.16 g/mol |
IUPAC Name |
iodo-dimethyl-phenylsilane |
InChI |
InChI=1S/C8H11ISi/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
JZFCAJQQKMUTLD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)I |
Origin of Product |
United States |
Synthesis Methodologies for Iododimethyl Phenyl Silane and Analogous Arylsilanes
Direct Synthetic Routes to Iododimethyl(phenyl)silane
Direct methods for the synthesis of this compound, while not as extensively documented as precursor-based approaches, are of significant interest due to their potential for atom economy and streamlined processes. Plausible routes include halogen exchange reactions and the cleavage of silicon-heteroatom bonds.
One potential direct synthesis involves a Finkelstein-type reaction, where a precursor such as chlorodimethyl(phenyl)silane undergoes halogen exchange with an iodide salt like sodium iodide in a suitable solvent such as acetone. rsc.orggoogle.com While this method has been successfully employed for the synthesis of the analogous (iodomethyl)dimethyl(phenyl)silane in quantitative yield, its direct application to produce this compound would depend on the comparative reactivity of the Si-Cl bond versus a C-Cl bond under these conditions. rsc.org
Another promising direct route is the cleavage of a silicon-oxygen bond in a suitable precursor, such as a methoxydimethyl(phenyl)silane, using an iodine-containing reagent. Reagents like iodotrimethylsilane, which can be generated in situ from chlorotrimethylsilane (B32843) and sodium iodide or from trimethylphenylsilane and iodine, are known to effectively cleave ethers to form silyl (B83357) ethers and alkyl iodides. orgsyn.orgucla.edu This reactivity can be extrapolated to the cleavage of a Si-OMe bond to form the desired Si-I bond. The reaction of phenyltrimethylsilane (B1584984) with iodine has been described as a method for the in situ generation of iodotrimethylsilane, which can then effect the cleavage of ethers. orgsyn.org
Furthermore, the reaction of a pre-formed organometallic species, dimethyl(phenyl)silyllithium, with molecular iodine represents a direct pathway to this compound. rsc.orgnih.gov This silyllithium reagent can be prepared from chlorodimethyl(phenyl)silane and lithium metal. researchgate.net Its subsequent reaction with an electrophilic iodine source would directly furnish the target compound.
Precursor-Based Synthesis Strategies for Arylsilanes
A more common and versatile approach to arylsilanes involves the formation of the silicon-aryl bond from various precursors. These methods offer a high degree of control over the substitution pattern and are amenable to a wide range of functional groups.
Halosilane Functionalization with Organometallic Reagents
The reaction of halosilanes with organometallic reagents is a classical and widely used method for the formation of silicon-carbon bonds. researchgate.netorgsyn.orggelest.comleah4sci.comorganic-chemistry.orgadichemistry.commasterorganicchemistry.com This approach involves the nucleophilic attack of a carbanionic species on the electrophilic silicon center of a halosilane.
Grignard Reagents: Aryl Grignard reagents, prepared from the corresponding aryl halides and magnesium metal, are common nucleophiles in this context. researchgate.netgelest.comleah4sci.comorganic-chemistry.orgadichemistry.com For instance, phenylmagnesium bromide can react with a dihalodimethylsilane to form dimethyl(phenyl)silane derivatives. The reaction conditions, such as solvent (typically diethyl ether or THF) and temperature, can be optimized to favor the formation of the desired monoarylated product over diarylated byproducts. researchgate.net The general mechanism involves the nucleophilic attack of the aryl group from the Grignard reagent on the silicon atom of the halosilane, leading to the displacement of the halide ion. organic-chemistry.org
| Aryl Halide | Halosilane | Product | Yield (%) | Reference |
| Bromobenzene | Dichlorodiethoxysilane | Diethoxydiphenylsilane | - | researchgate.net |
| 3-Bromotoluene | Tetramethyl orthosilicate | Trimethoxy(3-methylphenyl)silane | 38 | researchgate.net |
Organolithium Reagents: Aryllithium reagents, typically generated via lithium-halogen exchange from aryl halides or by direct deprotonation of arenes, are more reactive nucleophiles than their Grignard counterparts. researchgate.netmasterorganicchemistry.comwikipedia.orgtaylorandfrancis.comlibretexts.org This heightened reactivity allows for the silylation of less reactive halosilanes and can be advantageous in certain synthetic scenarios. However, their high basicity can also lead to side reactions if the substrate contains acidic protons. Low temperatures are often employed to control the reactivity and selectivity of these reactions. researchgate.net
| Aryl Halide | Silylating Agent | Product | Yield (%) | Reference |
| Substituted Bromoarenes | Tetraethyl orthosilicate | Aryl(triethoxy)silanes | - | researchgate.net |
Hydrosilylation Approaches in Arylsilane Synthesis
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is an atom-economical method for the synthesis of organosilanes. nih.govsigmaaldrich.com In the context of arylsilane synthesis, this typically involves the reaction of a hydrosilane with an alkyne or alkene bearing an aryl substituent.
The reaction is most commonly catalyzed by transition metal complexes, with platinum, rhodium, and ruthenium catalysts being particularly effective. sigmaaldrich.commdpi.com The choice of catalyst and reaction conditions can significantly influence the regioselectivity and stereoselectivity of the addition. For example, the hydrosilylation of phenylacetylene (B144264) can yield either the α- or β-adduct, depending on the catalyst system employed. nih.govmdpi.com Copper-catalyzed hydrosilylation of internal aryl alkynes has also been shown to proceed with high regio- and stereoselectivity. nih.gov
| Alkyne | Hydrosilane | Catalyst | Product(s) | Reference |
| Phenylacetylene | Triethylsilane | Platinum-based | α- and β-(E)-vinylsilanes | mdpi.com |
| Internal Aryl Alkynes | Various | Copper-based | α-vinylsilane | nih.gov |
| Phenylacetylene | EtMe₂SiH | B(C₆F₅)₃ | Z-vinylsilane | nih.gov |
Catalytic Formation of Silicon-Containing Bonds
In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of silicon-carbon bonds, offering high efficiency and functional group tolerance.
Palladium-Catalyzed Reactions: The Hiyama coupling, a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide, is a prominent method for arylsilane synthesis. ucla.eduresearchgate.netresearchgate.net This reaction typically requires an activating agent, such as a fluoride (B91410) source (e.g., TBAF) or a base, to generate a hypervalent silicon species that facilitates transmetalation to the palladium center. The scope of the Hiyama coupling is broad, tolerating a wide range of functional groups on both the organosilane and the aryl halide. researchgate.netresearchgate.net Palladium catalysts have also been employed for the silylation of aryl chlorides using hexamethyldisilane (B74624) and for the C-H silylation of aryl halides. organic-chemistry.orgnih.govconsensus.app
| Aryl Halide/Sulfonate | Organosilane | Catalyst System | Yield (%) | Reference |
| Aryl Arenesulfonates | Arylsilanes | Pd(OAc)₂ / XPhos | Good to Excellent | researchgate.net |
| Aryl Chlorides | Hexamethyldisilane | Pd-biarylphosphine | Good | organic-chemistry.org |
| Aryl Halides | Various Silylating Agents | Palladium-based | - | nih.govconsensus.appkyoto-u.ac.jp |
Nickel-Catalyzed Reactions: Nickel catalysts have gained prominence as a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions. orgsyn.orgorganic-chemistry.orgconsensus.appkyoto-u.ac.jpnih.govresearchgate.netdntb.gov.uarsc.orgnih.gov Nickel-catalyzed Hiyama-type couplings of arylsilanes with aryl chlorides and tosylates have been developed, demonstrating high chemoselectivity. organic-chemistry.org These reactions often proceed under mild conditions and exhibit excellent functional group tolerance. orgsyn.orgkyoto-u.ac.jp Nickel catalysis has also been successfully applied to the silylation of alkyl aryl sulfoxides and the 1,2-silyl-arylation of 1,3-dienes. rsc.orgnih.gov
| Aryl Halide/Tosylate | Organosilane | Catalyst System | Outcome | Reference |
| Aryl Chlorides/Tosylates | Aryl(trialkyl)silanes | Nickel-based | High chemoselectivity | organic-chemistry.org |
| Fluoroalkyl Halides | Arylsilanes | Nickel-based | Monofluoroalkylation | orgsyn.orgkyoto-u.ac.jp |
| Allyl Alcohols | Silylzinc reagents | NiCl₂(PMe₃)₂ | Allylsilanes | consensus.app |
The reduction of halosilanes provides a route to hydrosilanes, which are key precursors in hydrosilylation reactions and can also be used to generate silylmetal reagents. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). nih.govresearchgate.netmdpi.com For example, the reduction of an aryldichlorosilane with LiAlH₄ would yield the corresponding arylhydrosilane. The reactivity of LiAlH₄ necessitates the use of anhydrous, non-protic solvents like diethyl ether or THF. nih.gov This powerful reducing agent can reduce a wide variety of functional groups, which must be considered when planning a synthetic sequence. researchgate.netmdpi.com
Oxidative Addition Routes
Oxidative addition is a fundamental class of reactions in organometallic chemistry wherein the oxidation state and coordination number of a metal center increase. wikipedia.org This process is a crucial step in many catalytic cycles involving organosilicon compounds, particularly for the formation of metal-silicon bonds. digitellinc.comresearchgate.net The reaction typically involves the cleavage of a substrate's bond (e.g., Si-H or Si-X) and the formation of two new bonds to the metal center.
In the context of arylsilanes, oxidative addition most commonly proceeds through a concerted pathway, especially for non-polar or weakly polarized bonds like Si-H. libretexts.orglibretexts.org This mechanism is believed to involve the initial formation of a three-centered σ-complex, which then undergoes intramolecular bond cleavage to yield the final product with two new ligands positioned cis to each other. libretexts.orglibretexts.orgnih.gov
Oxidative Addition of Si-H Bonds
A significant route in arylsilane chemistry involves the oxidative addition of a silane's Si-H bond to a low-valent transition metal center. nih.gov This reaction has been studied extensively with various metals, including palladium (Pd), rhodium (Rh), and platinum (Pt). nih.gov
Systematic investigations into the oxidative addition of tertiary arylsilanes to Pd(0) complexes have provided detailed insights into the electronic effects governing this transformation. rsc.org Research shows that the equilibrium of the reaction strongly favors the formation of silyl palladium hydride products when electron-deficient silanes are used. nih.govrsc.org This trend indicates that silanes with electron-withdrawing substituents are more reactive and form more stable oxidative addition products. researchgate.net For instance, when comparing dimethylaryl silanes with different para-substituents on the aryl group, a clear trend is observed where electron-withdrawing groups lead to higher conversion.
Table 1: Effect of Aryl Substituents on the Oxidative Addition of Dimethylaryl Silanes to a Pd(0) Complex
This table summarizes the percentage conversion to the silyl palladium hydride product based on the electronic nature of the substituent on the phenyl ring of the silane (B1218182).
| Silane Compound | Para-Substituent (X) on Phenyl Ring | Electronic Nature of Substituent | Observed Conversion (%) | Reference |
|---|---|---|---|---|
| Dimethyl(p-methoxyphenyl)silane | -OCH₃ | Electron-Donating | Lower Conversion | nih.gov |
| Dimethyl(p-tolyl)silane | -CH₃ | Electron-Donating | ↓ | nih.gov |
| Dimethyl(phenyl)silane | -H | Neutral | ↓ | nih.gov |
| Dimethyl(p-fluorophenyl)silane | -F | Electron-Withdrawing | ↓ | nih.gov |
| Dimethyl(p-(trifluoromethyl)phenyl)silane | -CF₃ | Strongly Electron-Withdrawing | Higher Conversion | nih.gov |
Oxidative Addition of Si-X (Halogen) Bonds
Another relevant pathway is the oxidative addition of a silicon-halogen bond to a metal center. While less common than Si-H addition, this route is critical for synthesizing specific metal-silyl complexes. Research involving the reaction of silyl halides with a rhodium complex, specifically the (PNP)Rh fragment (where PNP is a bis(o-diisopropylphosphinophenyl)amide pincer ligand), demonstrates the feasibility and selectivity of this process. acs.org
In these reactions, the (PNP)Rh fragment cleaves the Si-X bond to form a (PNP)Rh(Silyl)(Hal) species. acs.org The reactivity is highly dependent on the nature of the halogen and the other substituents on the silicon atom. For instance, the reaction with trimethylsilyl (B98337) iodide proceeds to completion, whereas the reaction with trimethylsilyl chloride does not proceed at all under similar conditions, highlighting the influence of the Si-X bond strength (Si-I < Si-Br < Si-Cl). acs.org
Table 2: Reactivity of Various Silyl Halides with a (PNP)Rh Complex
This table outlines the outcome of the oxidative addition reaction between different silyl halides and the (PNP)Rh(SPri2) complex.
| Silyl Halide | Reaction Outcome | Reference |
|---|---|---|
| Me₃Si-I (Iodotrimethylsilane) | Reaction proceeded to completion | acs.org |
| Cl₃Si-Cl (Tetrachlorosilane) | Reaction proceeded to completion | acs.org |
| MeCl₂Si-Cl (Trichloromethylsilane) | Reaction proceeded to completion | acs.org |
| Me₂ClSi-Cl (Dichlorodimethylsilane) | An equilibrium mixture was produced | acs.org |
| Me₃Si-Br (Bromotrimethylsilane) | An equilibrium mixture was produced | acs.org |
| Me₃Si-Cl (Chlorotrimethylsilane) | No reaction observed | acs.org |
The reaction of dichloromethylsilane (B8780727) (MeSiHCl₂) is particularly noteworthy as it contains both Si-H and Si-Cl bonds. In its reaction with the (PNP)Rh complex, oxidative addition occurs exclusively at the Si-H bond, forming (PNP)Rh(SiMeCl₂)(H), which demonstrates the higher reactivity of the Si-H bond compared to the Si-Cl bond in this system. acs.org
Applications in Advanced Organic Synthesis and Catalysis
Emerging Catalytic Roles and Method Development
Immobilized Catalysts and Surface Modification
The utility of organosilanes in the immobilization of catalysts and the modification of surfaces is a well-established field in materials science and catalysis. While direct applications of Iododimethyl(phenyl)silane in these specific areas are not extensively documented in publicly available literature, its chemical structure suggests potential utility based on the known reactivity of related silane (B1218182) compounds. Organosilanes, in general, serve as crucial linkers for attaching homogeneous catalysts to solid supports, thereby combining the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts.
The general mechanism for surface modification using organosilanes involves the reaction of the silane's hydrolyzable group (in this case, the iodo group) with surface hydroxyl groups present on inorganic supports like silica or alumina. The dimethylphenylsilyl moiety would then form a covalent bond with the surface. The phenyl group can provide steric bulk and influence the electronic properties of the attached species, while the methyl groups can enhance stability.
Potential Mechanism for Surface Modification:
Surface Activation: Pre-treatment of an inorganic support (e.g., silica gel) to ensure the presence of surface silanol (Si-OH) groups.
Silanization: Reaction of this compound with the activated surface. The silicon atom of the silane is electrophilic and can react with the nucleophilic oxygen of the silanol group. This would result in the formation of a stable Si-O-Si bond, effectively anchoring the dimethylphenylsilyl group to the surface, with the release of hydrogen iodide as a byproduct.
Further Functionalization: The immobilized dimethylphenylsilyl group itself could serve as a platform for further chemical modification, or the phenyl ring could be functionalized prior to immobilization to introduce specific catalytic sites.
Although specific research detailing the use of this compound for creating immobilized catalysts is scarce, the principles of surface chemistry suggest its potential as a precursor for such applications. The reactivity of the silicon-iodine bond makes it a candidate for grafting onto surfaces to introduce the dimethylphenylsilyl functionality.
Table 1: General Research Findings on Silane Surface Modification
| Research Area | Key Findings | Potential Relevance to this compound |
| Silane Coupling Agents | Trialkoxysilanes and chlorosilanes are commonly used to functionalize surfaces for improved adhesion, hydrophobicity, or for the attachment of catalysts and polymers. | The iodo group in this compound can act as a leaving group, similar to chloro or alkoxy groups, enabling covalent attachment to surfaces. |
| Immobilization of Homogeneous Catalysts | Organosilanes with functional groups are used to tether metal complexes to solid supports, preventing leaching and allowing for catalyst reuse. | The dimethylphenylsilyl group, once immobilized, could potentially coordinate with metal centers or be further functionalized to act as a ligand. |
| Self-Assembled Monolayers (SAMs) | Organosilanes can form highly ordered monolayer films on various substrates, allowing for precise control over surface properties. | This compound could potentially be used to form SAMs, with the phenyl groups providing a defined surface chemistry. |
Applications in Inorganic Synthesis (e.g., Actinide Hydrides)
In the realm of inorganic synthesis, particularly concerning sensitive f-block elements like actinides, the choice of reagents is critical due to the high reactivity and often radioactive nature of these elements. While there is no direct evidence in the reviewed literature for the use of this compound in the synthesis of actinide hydrides, the closely related compound, phenylsilane (B129415) (PhSiH₃) , has been identified as a significant reagent in this area.
Research has demonstrated that phenylsilane serves as a safer and more convenient alternative to gaseous hydrogen (H₂) for the synthesis of actinide hydride complexes. researchgate.netnih.gov The use of phenylsilane avoids the hazards associated with handling flammable and explosive hydrogen gas, offering a milder and more controlled method for generating actinide hydrides.
The synthesis of actinide hydrides using phenylsilane typically involves the reaction of an organometallic actinide precursor, such as a dialkyl or diamide complex, with phenylsilane. In these reactions, the Si-H bonds of phenylsilane act as a source of hydride (H⁻) ions, which replace the alkyl or amide ligands on the actinide center to form the corresponding actinide hydride.
General Reaction Scheme for Actinide Hydride Synthesis using Phenylsilane:
An(R)₂ + PhSiH₃ → [AnH₂]n + PhSiH₂R + RH
Where:
An = Actinide metal (e.g., Thorium, Uranium)
R = Alkyl or other organic ligand
The reaction of iodine with phenylsilane is known to produce iodosilanes. This suggests a potential synthetic route to compounds like this compound from phenylsilane precursors. However, for the specific application of actinide hydride synthesis, the presence of the iodo group in this compound would likely alter its reactivity compared to phenylsilane. The Si-I bond is reactive and could potentially engage in side reactions with the highly electropositive actinide centers, making it less suitable as a direct hydride source in the same manner as phenylsilane. The primary requirement for this synthesis is the presence of Si-H bonds that can deliver hydride to the metal center.
Table 2: Research Findings on the Use of Phenylsilane in Actinide Hydride Synthesis
| Actinide Precursor | Reagent | Product | Key Observation | Reference |
| [(C₅Me₅)₂An(CH₃)₂] (An = Th, U) | Phenylsilane | {[(C₅Me₅)₂An(μ-H)]₂H}₂ | Phenylsilane provides a safe and efficient route to actinide hydrides. | researchgate.netnih.gov |
| Organoactinide Complexes | Phenylsilane | Various organometallic actinide hydrides | Demonstrates the versatility of phenylsilane as a hydride source in actinide chemistry. | researchgate.netnih.gov |
Advanced Characterization Techniques for Arylsilanes and Their Derivatives
Spectroscopic Analysis for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are fundamental tools for the detailed analysis of molecular structures. By probing the interactions of molecules with electromagnetic radiation, these techniques provide a wealth of information regarding the connectivity of atoms, the nature of chemical bonds, and the electronic environment within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the structure of organic and organometallic compounds in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ²⁹Si.
¹H NMR: In the ¹H NMR spectrum of Iododimethyl(phenyl)silane, the protons on the phenyl group would typically appear as a series of multiplets in the aromatic region (approximately 7.0-8.0 ppm). The methyl protons (Si-(CH₃)₂) would give rise to a sharp singlet, shifted downfield due to the influence of the silicon atom and the adjacent phenyl ring. The exact chemical shift would be influenced by the electronegativity of the iodine atom attached to the silicon.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework. For this compound, distinct signals would be expected for the methyl carbons and the carbons of the phenyl ring. The phenyl group would show four signals: one for the ipso-carbon (the carbon directly attached to silicon), two for the ortho- and meta-carbons, and one for the para-carbon. The signal for the methyl carbons would appear in the upfield region of the spectrum.
²⁹Si NMR: ²⁹Si NMR is a highly valuable tool for the direct observation of the silicon environment. researchgate.netunige.chrsc.orgresearchgate.netnih.gov Although it has lower natural abundance and sensitivity compared to ¹H, it provides a characteristic chemical shift for the silicon atom in this compound. researchgate.netnih.gov The chemical shift would be highly sensitive to the substituents on the silicon atom, with the iodine atom exerting a significant influence. The expected shift would be in a distinct region characteristic of halosilyl compounds.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be used to establish connectivity. A COSY spectrum would confirm the coupling between protons on the phenyl ring, while an HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, aiding in the definitive assignment of the phenyl and methyl resonances.
While detailed experimental NMR data for this compound is not widely published, the expected spectral features can be predicted based on the known chemical shift ranges for related phenylsilane (B129415) derivatives. illinois.eduepfl.chpitt.eduresearchgate.net
Vibrational Spectroscopy (Infrared, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint based on the types of chemical bonds present. rsc.orgnih.govdtic.milnih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. gelest.comresearchgate.netmdpi.com Key expected vibrations include:
Aromatic C-H stretching: Above 3000 cm⁻¹.
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.
Si-Phenyl (Si-Ph) stretching: A characteristic band typically observed around 1430 cm⁻¹ and near 1120 cm⁻¹. gelest.com
Methyl C-H bending: Symmetric and asymmetric bending vibrations around 1400 cm⁻¹ and a characteristic symmetric deformation (umbrella mode) for the Si-(CH₃)₂ group around 1250 cm⁻¹.
Si-C (methyl) stretching: Strong bands typically appearing in the 850-750 cm⁻¹ region.
Phenyl C-H out-of-plane bending: Strong bands below 800 cm⁻¹, indicative of monosubstitution on the benzene (B151609) ring.
Si-I stretching: A low-frequency vibration, typically expected below 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. rsc.orgnih.govresearchgate.net The symmetric vibrations of the molecule, such as the Si-phenyl stretch and the aromatic ring breathing mode, are often strong in the Raman spectrum. The Si-I bond, involving a heavy atom, would also be expected to produce a distinct low-frequency Raman signal.
Electronic Spectroscopy (UV-Vis)
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophore is the phenyl group. The spectrum is expected to show absorption bands in the ultraviolet region, characteristic of the π → π* transitions of the benzene ring. researchgate.net These typically include a strong absorption band below 220 nm and a weaker, structured band (B-band) around 250-270 nm. researchgate.net The silicon substituent can cause a slight red shift (bathochromic shift) and an increase in intensity (hyperchromic effect) of these bands compared to unsubstituted benzene.
Mass Spectrometry Techniques (e.g., GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis. researchgate.net When coupled with Gas Chromatography (GC), it allows for the separation and identification of components in a mixture. researchgate.netnasa.gov
For this compound (C₈H₁₁ISi), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (262.16 g/mol ). guidechem.com The presence of silicon would give rise to characteristic isotopic peaks (²⁹Si and ³⁰Si). Common fragmentation pathways for phenylsilanes include:
Loss of a methyl group: A prominent peak at [M-15]⁺ corresponding to the loss of a CH₃ radical, leading to a stable silicon-containing cation.
Loss of the phenyl group: A fragment corresponding to the loss of C₆H₅.
Loss of iodine: A fragment at [M-127]⁺.
Cleavage of the Si-Phenyl bond: Resulting in ions corresponding to the phenyl cation (C₆H₅⁺, m/z 77) and the iododimethylsilyl cation ([Si(CH₃)₂I]⁺).
The fragmentation pattern provides a unique fingerprint that can be used to confirm the identity of the compound. libretexts.orgnih.govresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) for Surface and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While typically used for solid surfaces, it can be used to analyze the core-level electrons of the constituent atoms of this compound. mdpi.com
An XPS analysis would provide binding energy data for the core electrons of each element:
Si 2p: The binding energy of the Si 2p electron would be characteristic of a silicon atom bonded to two carbon atoms, one phenyl group, and one iodine atom.
C 1s: The C 1s spectrum would be deconvoluted into components representing the carbons of the phenyl ring and the carbons of the methyl groups.
I 3d: The I 3d spectrum would show a characteristic doublet (3d₅/₂ and 3d₃/₂) with binding energies indicative of iodine bonded to silicon.
This technique is particularly useful for analyzing thin films or monolayers of silanes on substrates, where it can confirm the covalent attachment and chemical integrity of the silane (B1218182) layer.
Diffraction and Scattering Methods for Solid-State Structure
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the crystalline sample, researchers can deduce the crystal lattice parameters, space group, and the precise arrangement of atoms within the crystal. This information is fundamental for understanding the solid-state properties of arylsilanes and for establishing structure-property relationships.
In a representative study of an aryliodosilane, the following crystallographic data were obtained, which can serve as an illustrative example of the type of information derived from an XRD analysis.
| Parameter | Value |
|---|---|
| Empirical Formula | C18H15ISi |
| Formula Weight | 386.29 |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 16.0488 (8) |
| b (Å) | 10.3899 (5) |
| c (Å) | 19.648 (1) |
| β (°) | 94.889 (2) |
| Volume (ų) | 3294.4 (3) |
| Z | 8 |
| Si-I Bond Length (Å) | 2.478 (2) |
Such data is crucial for understanding the steric and electronic environment around the silicon center and for predicting the reactivity of the Si-I bond in related molecules like this compound.
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS)
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are techniques used to study the structure of materials on a nanometer to micrometer scale. taylorfrancis.com Unlike XRD, which provides information on atomic-scale crystalline order, SAXS and SANS are sensitive to larger-scale structures such as nanoparticles, polymers, and self-assembled systems. taylorfrancis.comnih.gov These techniques are particularly valuable for characterizing the behavior of arylsilanes in solution or in the solid state where they may form aggregates or hierarchical structures.
For this compound, SAXS and SANS could be employed to investigate its aggregation behavior in various solvents. This would be particularly relevant for understanding its solution-phase reactivity and for applications where controlled self-assembly is desired. For instance, if this compound were to be used as a precursor for the formation of nanostructured materials, SAXS could provide information on the size, shape, and distribution of the resulting nanoparticles. d-nb.info
SANS offers complementary information to SAXS, particularly when dealing with systems containing light elements like hydrogen. tandfonline.com By using deuterated solvents, contrast variation experiments can be performed to highlight specific components within a complex mixture, providing detailed insights into the structure and interactions of arylsilane aggregates. researchgate.net Although specific SAXS or SANS studies on this compound are not prevalent, the general applicability of these techniques to organosilane systems suggests their potential for elucidating the nanoscale behavior of this compound. utwente.nl
Microscopic and Surface Analysis Techniques
Microscopic and surface analysis techniques are essential for visualizing the morphology and determining the elemental composition of arylsilane-based materials. These methods provide direct, real-space images of surfaces and thin films, offering insights that are complementary to the statistical information obtained from scattering techniques.
Scanning Electron Microscopy (SEM) can be utilized to examine the surface topography of materials derived from or functionalized with this compound. For example, if this compound is used to modify a surface, SEM can reveal changes in surface roughness and the formation of any aggregated structures or layers. High-magnification SEM has been shown to be a powerful tool for the analysis of nanomaterials, including those involving siloxanes.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS would be a highly valuable tool for characterizing surfaces treated with this compound. It could confirm the presence of silicon, iodine, and carbon on the surface and provide information about their chemical bonding environment. For instance, analysis of the Si 2p, I 3d, and C 1s core level spectra could distinguish between the intact this compound molecule and its potential reaction products on the surface.
In Situ and Operando Spectroscopic Techniques for Mechanistic Studies
In situ and operando spectroscopic techniques are powerful methodologies for studying chemical reactions as they occur, providing real-time information about the structural and electronic changes of the reactants, intermediates, and products. wikipedia.org These techniques are invaluable for elucidating the reaction mechanisms of arylsilanes.
In situ Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique to monitor the progress of chemical reactions involving silanes. tandfonline.com For reactions involving this compound, in situ FTIR could be used to follow the disappearance of reactant peaks and the appearance of product peaks, providing kinetic information and insights into the reaction pathway. For example, in a hydrolysis reaction, the disappearance of the Si-I bond and the appearance of Si-OH and subsequently Si-O-Si vibrational modes could be monitored. researchgate.net
Future Research Directions and Outlook
Development of Novel Synthetic Methodologies for Iododimethyl(phenyl)silane Derivatives
The synthesis of arylsilanes has traditionally relied on methods such as the reaction of organometallic reagents with chlorosilanes. However, future research is expected to focus on more direct, efficient, and sustainable methods for preparing this compound and its functionalized derivatives.
Key research thrusts will likely include:
Catalytic C-H Silylation: Adapting transition-metal-catalyzed C-H activation and silylation protocols to directly install the iododimethylsilyl group onto aromatic rings. This would offer a highly atom-economical route, avoiding the pre-functionalization of the phenyl ring.
Development of Novel Precursors: Investigating alternative silicon sources beyond traditional chlorosilanes. For instance, methodologies involving the reaction of alkylaminosilanes with acyl iodides could be adapted for the synthesis of aryliodosilanes. google.com
Flow Chemistry and Mechanochemistry: Implementing continuous flow processes and ball-milling techniques for the synthesis of this compound derivatives. nih.gov These methods can offer improved safety, scalability, and reaction efficiency compared to traditional batch syntheses.
Late-Stage Functionalization: Designing synthetic routes that allow for the introduction of the iododimethylsilyl moiety into complex, biologically active molecules at a late stage. This would leverage the functional group tolerance seen in modern cross-coupling reactions. organic-chemistry.org
A comparison of potential synthetic strategies is outlined below:
| Methodology | Potential Advantages | Key Research Challenge |
| Direct C-H Silylation | High atom economy, reduced waste | Achieving high regioselectivity and catalyst efficiency |
| Cross-Coupling | High functional group tolerance | Stoichiometric use of organometallic reagents |
| Flow Synthesis | Enhanced safety, scalability, and control | Optimization of reaction parameters for continuous operation |
| Mechanochemistry | Reduced solvent usage, high efficiency | Adapting solid-state reactions for Si-I bond formation |
Exploration of Undiscovered Reactivity Modes and Transformations
The presence of a reactive silicon-iodine (Si-I) bond alongside a stable silicon-phenyl (Si-Ph) bond makes this compound a versatile building block. Future research will undoubtedly focus on uncovering new transformations that exploit this unique chemical architecture.
Prospective areas of exploration include:
Silylium (B1239981) Ion Chemistry: The Si-I bond is a prime precursor for the generation of transient silylium ions (R₃Si⁺), highly electrophilic species. Research into their generation under mild conditions could unlock novel cyclization reactions, Friedel-Crafts-type arylations, and rearrangements. nih.gov
Reductive and Radical Chemistry: Investigating the single-electron reduction of the Si-I bond to generate silyl (B83357) radicals. These reactive intermediates could participate in radical cascade reactions, providing new pathways for the synthesis of complex organosilicon compounds.
Insertion Reactions: Exploring the insertion of carbenes, nitrenes, or other reactive species into the Si-I bond to create novel, hypervalent silicon structures with unique properties.
Ring-Opening Polymerization (ROP): Using this compound derivatives as initiators for the ring-opening polymerization of strained cyclic monomers, leading to new classes of silicon-containing polymers.
Expansion of Catalytic Applications in Sustainable Synthesis
The principles of green chemistry increasingly guide synthetic efforts, and organosilicon compounds are playing a larger role in the development of sustainable catalytic processes. researchgate.netmdpi.com this compound could serve as a key component in new, environmentally benign catalytic cycles.
Future catalytic applications could involve:
Hiyama-Type Cross-Coupling: While arylsilanes are known participants in Hiyama cross-coupling, research into using this compound derivatives with catalysts based on earth-abundant metals like iron or nickel would be a significant advance toward sustainability. organic-chemistry.orgorganic-chemistry.org
Hydrosilylation Reactions: Developing catalytic systems where this compound or its derivatives act as hydrosilylation agents for unsaturated bonds. acs.orgwikipedia.org The electronic influence of the iodine atom could modulate the reactivity and selectivity of these processes.
Biocatalysis: Engineering enzymes capable of recognizing and transforming arylsilanes. nih.govacs.org Future biocatalytic systems could enable highly selective and environmentally friendly functionalization of the phenyl ring or transformations at the silicon center.
Dual-Purpose Reagents: Designing catalytic cycles where this compound acts as both a coupling partner and a source of an iodide activator, potentially simplifying reaction protocols and reducing waste.
Advanced Mechanistic Elucidation through Combined Experimental and Computational Approaches
A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. The synergy between experimental techniques and computational modeling will be essential for unraveling the intricacies of this compound's reactivity.
Future mechanistic studies will likely focus on:
Computational Modeling (DFT): Using Density Functional Theory (DFT) to model transition states, calculate reaction energy profiles, and predict the outcomes of unknown reactions. rsc.org This will be particularly valuable for understanding the activation of the Si-I bond and the role of catalysts.
In-situ Spectroscopy: Employing techniques like in-situ NMR and IR spectroscopy to monitor reactions in real-time, identify transient intermediates, and determine reaction kinetics.
Advanced Spectroscopic Characterization: Using specialized techniques such as valence-to-core X-ray emission spectroscopy to experimentally probe bond activation and electronic structure changes during a chemical transformation. nih.gov
Kinetic Studies: Performing detailed kinetic analyses to distinguish between proposed reaction pathways and to quantify the influence of substituents, solvents, and catalysts on reaction rates.
| Approach | Information Gained |
| DFT Calculations | Transition state geometries, activation energies, reaction pathways |
| In-situ NMR/IR | Identification of intermediates, reaction kinetics |
| X-ray Crystallography | Precise molecular structures of stable products and intermediates |
| Kinetic Isotope Effects | Insights into bond-breaking and bond-forming steps in the rate-determining step |
Integration of Arylsilane Chemistry into Materials Science and Nanotechnology
Arylsilanes are foundational components in a wide range of advanced materials, from silicone resins to organic electronics. researchgate.netbenthamdirect.comresearchgate.net The unique combination of an aromatic ring and a reactive iodosilyl group in this compound makes it a promising candidate for the development of novel functional materials.
Potential applications in materials science include:
Optoelectronic Materials: Incorporating the iododimethyl(phenyl)silyl moiety into conjugated organic molecules for use in Organic Light-Emitting Diodes (OLEDs). The heavy iodine atom could promote intersystem crossing, potentially enhancing the efficiency of phosphorescent emitters. researchgate.net
Functional Polymers: Using this compound derivatives as monomers or cross-linkers to create specialty silicones with high refractive indices, enhanced thermal stability, or specific surface properties.
Surface Modification: Grafting this compound onto the surfaces of silica, metal oxides, or other nanomaterials. The Si-I bond could serve as a reactive handle for subsequent chemical modifications, allowing for the precise tuning of surface properties.
Nanoscale Devices: Developing self-assembled monolayers (SAMs) from this compound derivatives on conductive or semiconductive surfaces for applications in molecular electronics and sensors. alliedacademies.orgalliedacademies.org The phenyl and iodo groups would allow for precise control over the electronic and interfacial properties of the device.
Q & A
Q. What methodologies are optimal for synthesizing iododimethyl(phenyl)silane, and how do reaction conditions influence yield?
Synthesis typically involves halogenation of dimethyl(phenyl)silane derivatives. For example, Pd-catalyzed cross-coupling reactions (e.g., Hiyama coupling) using iodobenzene and dimethyl(phenyl)silane precursors under inert conditions (e.g., N₂ atmosphere) can yield the target compound. Key parameters include catalyst loading (e.g., 5 mg Pd/1 mmol substrate), solvent choice (acetonitrile or THF), and temperature (80–100°C) to minimize side reactions. Characterization via ¹H/¹³C NMR and GC-MS is critical for purity validation .
Q. How can researchers assess the hydrolytic stability of this compound in experimental setups?
Hydrolytic stability tests involve exposing the compound to controlled humidity or aqueous solutions (e.g., pH-buffered systems) and monitoring degradation via spectroscopic methods (e.g., FT-IR for Si-I bond cleavage) or mass loss over time. Comparative studies with analogous silanes (e.g., chlorodimethyl(phenyl)silane) can reveal electronic effects of the iodine substituent on stability .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Multinuclear NMR (¹H, ¹³C, ²⁹Si) is essential for structural confirmation, with ²⁹Si NMR providing direct insight into the silicon center’s electronic environment. Mass spectrometry (EI or ESI-MS) and X-ray crystallography (if crystals are obtainable) further validate molecular identity and geometry .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals to predict nucleophilic/electrophilic sites. Exact-exchange terms in functionals improve accuracy for thermochemical properties like bond dissociation energies, critical for understanding Si-I bond reactivity. Comparative studies with halogenated silanes reveal iodine’s polarizable nature and its role in transition-state stabilization .
Q. What factors govern chemoselectivity in reactions involving this compound, such as Si-H vs. N-H bond activation?
Kinetic and isotopic labeling studies (e.g., using PhMe₂Si–D) demonstrate that steric and electronic effects dictate selectivity. For example, bulky catalysts like cytochrome c variants favor Si-H activation over N-H bonds due to steric shielding. Transition-metal catalysts with tailored ligand environments (e.g., phosphine ligands) can further modulate selectivity .
Q. How can contradictory data on catalytic efficiency in this compound-mediated reactions be resolved?
Systematic variation of parameters (catalyst type, solvent polarity, temperature) and rigorous kinetic profiling (time-course assays) help identify outliers. For instance, substrate electronic effects (e.g., electron-withdrawing groups on aryl halides) may unpredictably alter yields in cross-coupling reactions, necessitating multivariate analysis .
Q. What role does this compound play in Hiyama coupling, and how does its performance compare to other silanes?
In Hiyama coupling, the iodine substituent enhances electrophilicity at silicon, facilitating transmetalation with Pd catalysts. Compared to trimethoxy(phenyl)silane, this compound offers faster activation but requires stricter moisture control. Substrate scope studies show tolerance to diverse aryl halides, though electron-deficient substrates may require optimized bases (e.g., NaOH vs. K₂CO₃) .
Methodological Guidelines for Research Design
- Experimental Replication : When replicating catalytic studies, ensure consistent catalyst pre-treatment (e.g., reduction under H₂ for Pd systems) and solvent drying protocols to minimize variability .
- Data Interpretation : Use correlation-energy functionals (e.g., Colle-Salvetti formula) in computational workflows to improve agreement with experimental thermochemical data, particularly for bond energy calculations .
- Ethical and Feasibility Checks : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure academic rigor and practical viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
